Guttiferone C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

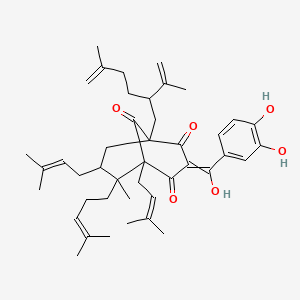

3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-5,7-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione is a natural product found in Symphonia globulifera with data available.

科学的研究の応用

Chemical Properties and Mechanisms of Action

Guttiferone C belongs to a class of compounds known as polycyclic polyprenylated acylphloroglucinols. It exhibits a variety of biological activities, including:

- Antioxidant : this compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory : The compound has shown potential in reducing inflammation through various mechanisms, including modulation of pro-inflammatory cytokines.

- Antitumor : Studies indicate that this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

- Antimicrobial : It has been reported to possess activity against both gram-positive and gram-negative bacteria.

The mechanisms underlying these effects involve the modulation of cellular pathways and targets, such as the c-MYC protein degradation via the ubiquitin-proteasome pathway, which is crucial in cancer cell cycle regulation .

Cancer Treatment

This compound has been studied for its potential in cancer therapy. Research indicates that it can induce apoptosis in various cancer cell lines, including colorectal and prostate cancers. For instance, Guttiferone K (a related compound) was found to impede the cell cycle re-entry of quiescent prostate cancer cells by stabilizing FBXW7, leading to enhanced degradation of c-MYC .

Infectious Diseases

The antimicrobial properties of this compound suggest its application in treating infections caused by resistant bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Applications

Given its anti-inflammatory effects, this compound may be beneficial in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways positions it as a candidate for further research into inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

- Case Study 1 : A study investigated the effects of this compound on human colorectal cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

- Case Study 2 : Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains, demonstrating promising results that warrant further clinical investigation .

Data Tables

Here are summarized findings from various studies on this compound:

Future Perspectives

Despite the promising applications of this compound, further research is needed to elucidate its molecular mechanisms fully and assess its safety profile in clinical settings. Investigations into biotransformation processes may also enhance its bioavailability and therapeutic efficacy .

特性

CAS番号 |

147687-36-3 |

|---|---|

分子式 |

C43H58O6 |

分子量 |

670.925 |

IUPAC名 |

3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6-methyl-5,7-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C43H58O6/c1-26(2)13-12-21-41(11)33(18-15-28(5)6)25-42(24-32(30(9)10)16-14-27(3)4)38(47)36(37(46)31-17-19-34(44)35(45)23-31)39(48)43(41,40(42)49)22-20-29(7)8/h13,15,17,19-20,23,32-33,44-46H,3,9,12,14,16,18,21-22,24-25H2,1-2,4-8,10-11H3 |

SMILES |

CC(=CCCC1(C(CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C1(C2=O)CC=C(C)C)CC(CCC(=C)C)C(=C)C)CC=C(C)C)C)C |

同義語 |

GUTTIFERONE C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。